molecular formula C19H17ClN4O2S B2591849 N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251558-81-2

N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2591849
CAS No.: 1251558-81-2
M. Wt: 400.88
InChI Key: RRASVOSHEJMGKD-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophores, including a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a pyridine-thioacetamide backbone. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in pharmaceutical research, known for its metabolic stability and role as a bioisostere for ester and amide functionalities . Compounds featuring this core have been investigated for a range of biological activities. For instance, research into structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole compounds has highlighted their potential in various therapeutic areas . The specific combination of the 1,2,4-oxadiazole ring, a pyridine moiety, and a thioether-linked acetamide group in this molecule makes it a valuable chemical tool for researchers. It can be utilized in building targeted compound libraries for high-throughput screening, exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and studying the interactions of heterocyclic compounds with biological targets. This product is provided for research purposes in chemical biology and drug development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-11-2-5-15(14(20)8-11)22-16(25)10-27-17-9-13(6-7-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRASVOSHEJMGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. The presence of the 1,2,4-oxadiazole and pyridine moieties suggests diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on available literature and research findings.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study showed that derivatives of 1,2,4-oxadiazole demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Cell LineIC50 (µM)
HeLa92.4
CaCo-292.4
MCF7 (Breast)TBD
A549 (Lung)TBD

Antimicrobial Activity

The compound's thioacetamide structure may contribute to its antimicrobial properties. Research on similar compounds has shown activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anti-inflammatory Activity

Compounds with oxadiazole and thioether functionalities have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . These activities suggest potential applications in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications to the oxadiazole ring could significantly enhance anticancer activity.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thioacetamide derivatives revealed promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Targets : The oxadiazole and pyridine moieties may interact with specific cellular targets such as receptors or ion channels.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. Compounds similar to N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies reported that oxadiazole derivatives exhibit potent activity against leukemia and breast cancer cell lines .

Anticonvulsant Properties

Compounds with thiazole and oxadiazole groups have been investigated for their anticonvulsant properties. The structure of this compound suggests potential efficacy in treating seizure disorders due to the presence of the thiazole moiety .

Receptor Modulation

The compound may interact with specific receptors involved in cell proliferation and apoptosis pathways. The thiazole and oxadiazole components are known to modulate various signaling pathways that could lead to apoptosis in cancer cells .

Enzyme Inhibition

Oxadiazoles have been shown to inhibit certain enzymes crucial for tumor growth and survival. This suggests that this compound might also act as an enzyme inhibitor .

Synthesis and Development

The synthesis of N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-y)pyridin - 2 - yl)thio)acetamide involves multiple steps that ensure high purity and yield:

Synthetic Pathways

Recent patents describe efficient synthetic routes utilizing environmentally friendly methods that minimize waste . These methods often involve phase transfer catalysts to enhance reaction rates in aqueous media.

Case Studies

Several case studies have documented the synthesis of similar compounds with promising biological activities:

CompoundActivityReference
Compound AAnticancer (Leukemia)
Compound BAnticonvulsant
Compound CAntiproliferative (Breast Cancer)

Chemical Reactions Analysis

Reactivity of the Acetamide Group

The acetamide moiety (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative.

ConditionsReaction OutcomeReferences
Acidic (e.g., HCl, reflux)Cleavage to 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetic acid and 2-chloro-4-methylaniline
Basic (e.g., NaOH, heat)Similar cleavage with formation of sodium carboxylate

Research Insights :
Hydrolysis of structurally related acetamides (e.g., 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-arylacetamides) under acidic conditions proceeds quantitatively, as confirmed by HPLC and NMR monitoring. The reaction rate depends on steric hindrance from substituents on the aromatic ring.

Oxidation of the Thioether Linkage

The thioether (-S-) group can undergo oxidation to form sulfoxides or sulfones, altering electronic properties and biological activity.

Oxidizing AgentProductReferences
H₂O₂ in acetic acidSulfoxide (mono-oxidized form)
mCPBA (meta-chloroperbenzoic acid)Sulfone (di-oxidized form)

Research Insights :
In analogues like 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide derivatives, sulfoxide formation occurs selectively at ambient temperatures, while sulfones require stronger oxidants. The sulfone derivative often exhibits reduced solubility in polar solvents.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is generally stable under mild conditions but may undergo ring-opening or substitution under harsh treatment.

ConditionsReaction OutcomeReferences
Strong acid (e.g., H₂SO₄)Ring-opening to form nitrile and hydroxylamine derivatives
Nucleophilic attack (e.g., NH₃)Substitution at the 5-position (cyclopropyl group retained)

Research Insights :
Ring-opening reactions of 1,2,4-oxadiazoles in sulfuric acid yield products consistent with nitrile intermediates, as observed in mass spectrometry studies . The electron-withdrawing cyclopropyl group enhances ring stability against nucleophiles compared to aryl-substituted oxadiazoles.

Cyclopropane Ring Modifications

The strained cyclopropane ring may undergo ring-opening in acidic or catalytic conditions.

ConditionsReaction OutcomeReferences
H₂SO₄, heatRing-opening to form a propene derivative
Transition metal catalysisInsertion reactions (e.g., C–H activation)

Research Insights :
Cyclopropane-containing oxadiazoles (e.g., 3-cyclopropyl-1,2,4-oxadiazoles) undergo acid-catalyzed ring-opening to form allylic intermediates, as confirmed by GC-MS analysis. Catalytic hydrogenation may also reduce the cyclopropane to a propane chain.

Electrophilic Aromatic Substitution (Pyridine Ring)

The pyridine ring may undergo substitution at activated positions, though steric and electronic effects from adjacent groups modulate reactivity.

Reaction TypeConditionsOutcomeReferences
NitrationHNO₃, H₂SO₄Meta-substituted nitro derivative
HalogenationCl₂, FeCl₃Chlorination at electron-rich sites

Research Insights :
Substitution on the pyridine ring is sterically hindered by the bulky oxadiazole and thioether groups. Nitration of analogous pyridine-thioether compounds predominantly occurs at the meta position relative to the sulfur atom.

Q & A

Q. What are the standard synthetic routes for N-(2-chloro-4-methylphenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Alkaline conditions for nucleophilic aromatic substitution (e.g., replacing halogens with thiol or oxadiazole groups) .
  • Condensation reactions : Use of condensing agents like DCC or EDC to form acetamide bonds .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides or nitrile oxides under acidic or thermal conditions . Example protocol:
StepReagents/ConditionsPurpose
1K₂CO₃, acetone, refluxThioether bond formation
2Fe powder, HClNitro group reduction
3Cyanoacetic acid, DCCAcetamide condensation

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • FTIR analysis : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 456.1) .

Q. What preliminary biological screening methods are recommended?

Initial assays focus on:

  • Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays at 10–100 μM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Solubility studies : Use of DMSO/PBS mixtures to determine pharmacokinetic viability .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation?

Strategies include:

  • Catalyst screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) at 80–100°C improve reaction kinetics .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150 W) .

Q. What computational methods are used to predict the compound’s physicochemical properties?

  • DFT calculations : HOMO-LUMO analysis (energy gap ~4.5 eV) and MESP maps to predict electrophilic/nucleophilic sites .
  • Molecular docking : AutoDock Vina to simulate binding affinities with target proteins (e.g., LOX or AChE) .
  • LogP prediction : Software like ChemAxon to estimate lipophilicity (LogP ~3.2) for bioavailability studies .

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Advanced NMR techniques : 2D NMR (COSY, HSQC) to distinguish regioisomers or tautomeric forms .
  • Chromatographic purification : HPLC with C18 columns (acetonitrile/water gradient) to isolate pure fractions .

Q. What structure-activity relationship (SAR) insights exist for modifying the cyclopropane-oxadiazole moiety?

Key findings:

  • Cyclopropane substitution : Electron-withdrawing groups (e.g., -CF₃) enhance target binding but reduce solubility .
  • Oxadiazole position : 1,3,4-oxadiazole shows higher metabolic stability than 1,2,4-isomers .
  • Thioacetamide linkage : Replacing sulfur with oxygen decreases potency due to reduced electron delocalization .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

  • HPLC-DAD : C18 column, 1.0 mL/min flow, 254 nm detection (retention time ~8.2 min) .
  • Elemental analysis : Acceptable C, H, N ranges within ±0.3% of theoretical values .
  • TGA/DSC : Thermal stability up to 200°C, indicating suitability for long-term storage .

Q. How to design a robust SAR study for derivatives of this compound?

  • Scaffold diversification : Introduce substituents at the pyridine (position 4) or acetamide (position 2) .
  • Bioisosteric replacements : Swap oxadiazole with triazole or thiadiazole to assess tolerance .
  • Pharmacophore mapping : Overlay energy-minimized conformers to identify critical binding motifs .

Data Interpretation and Troubleshooting

Q. How to address low reproducibility in biological assays?

  • Standardize protocols : Pre-incubate enzymes at 37°C for 30 min to ensure consistent activity .
  • Control for solvent effects : Limit DMSO to ≤1% (v/v) to avoid false negatives .
  • Validate with positive controls : Use known inhibitors (e.g., galantamine for AChE) to calibrate assay sensitivity .

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